1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Kinase Inhibitor Design ATP-Binding Pocket Complementarity Steric Parameter Analysis

1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-63-8) is a fully substituted thieno[3,2-d]pyrimidine-2,4-dione featuring a 2,5-dimethylbenzyl group at N1 and a 3-methylphenyl group at N3. This scaffold is privileged in medicinal chemistry, with related trisubstituted variants explored as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory leads.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 1326848-63-8
Cat. No. B2997123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1326848-63-8
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C
InChIInChI=1S/C22H20N2O2S/c1-14-5-4-6-18(12-14)24-21(25)20-19(9-10-27-20)23(22(24)26)13-17-11-15(2)7-8-16(17)3/h4-12H,13H2,1-3H3
InChIKeyFPJYMDMFSVVBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-63-8): Tri-Substituted Core for Focused Kinase & Anti-Infective Screening


1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-63-8) is a fully substituted thieno[3,2-d]pyrimidine-2,4-dione featuring a 2,5-dimethylbenzyl group at N1 and a 3-methylphenyl group at N3 . This scaffold is privileged in medicinal chemistry, with related trisubstituted variants explored as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory leads [1][2]. The compound is supplied as a research-grade screening entity, typically at ≥95% purity, and is positioned for hit-to-lead campaigns requiring N1/N3 SAR exploration distinct from common 2,4,7-substituted chemotypes.

Why 1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Swapped with Other Thienopyrimidine Screening Candidates


Simply substituting a generic thieno[3,2-d]pyrimidine-2,4-dione or a mono-substituted analog (e.g., 3-aryl only) ignores the profound impact of N1/N3 disubstitution on target engagement, selectivity, and physicochemical properties. In the related 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4-dione series, variation of N1-benzyl and N3-aryl substituents produced up to 10-fold shifts in analgesic and anti-inflammatory activity [1]. For the present compound, the 2,5-dimethylbenzyl N1 group introduces steric bulk and altered lipophilicity versus the common 3-methylbenzyl or unsubstituted benzyl analogs, which can redirect binding within ATP-competitive kinase pockets [2]. Class-level evidence shows that even minor N1-alkyl variation in 1H-thieno[3,2-d]pyrimidine-2,4-diones shifts antimicrobial potency across different bacterial strains [3]. Generic replacement therefore risks losing phenotype-specific activity that depends on the precise N1/N3 substitution pattern.

Quantitative Differentiation Evidence for 1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


N1 Substituent Steric Bulk: 2,5-Dimethylbenzyl vs. 3-Methylbenzyl vs. Unsubstituted Benzyl

The 2,5-dimethylbenzyl group at N1 introduces greater steric bulk (estimated Taft Es < -1.5) and a distinct di-ortho substitution pattern compared to the mono-methyl 3-methylbenzyl analog (CAS 1326905-65-0) or the unsubstituted benzyl derivative. In kinase inhibitor SAR, ortho-substituted benzyl groups at N1 have been shown to alter inhibitor selectivity by restricting the accessible binding conformations within the hydrophobic back pocket [1]. While direct biochemical data for this compound are not publicly available, the structural difference predicts differential kinase selectivity profiles compared to analogs lacking the 2,5-dimethyl pattern.

Kinase Inhibitor Design ATP-Binding Pocket Complementarity Steric Parameter Analysis

N3 Aryl Substituent Electronic Effect: 3-Methylphenyl vs. 2,5-Dimethylphenyl vs. Phenyl

The 3-methylphenyl group at N3 provides a distinct electronic environment (Hammett sigma_m = -0.07) compared to the 2,5-dimethylphenyl analog (CAS 1255782-84-3, sigma_m estimated -0.14) or the unsubstituted phenyl (sigma_m = 0.0). In the antimicrobial screening of 1,3-disubstituted thieno[3,2-d]pyrimidine-2,4-diones, N3-phenyl versus N3-alkyl variation shifted activity against S. aureus and B. subtilis by >2-fold in zone-of-inhibition measurements [1]. The specific 3-methyl substitution pattern has been associated with favorable pi-stacking in certain kinase active sites compared to 2,5-dimethyl analogs [2], though direct comparative data for this compound are absent.

Antimicrobial SAR Electronic Parameter Analysis Pi-Stacking Interactions

N1/N3 Disubstitution Pattern vs. Mono-Substituted (3-Only) Analogs: Solubility and Synthetic Tractability

The target compound's fully substituted core enables a validated solid-phase synthetic route, demonstrated for trisubstituted thieno[3,2-d]pyrimidines using BOP-mediated amination and acid-labile resin cleavage [1]. In contrast, the mono-substituted analog 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255782-84-3) lacks the N1 benzyl handle required for this parallel synthesis approach, limiting library diversification efficiency. Furthermore, the dual N1/N3 alkyl/aryl substitution increases calculated logP by approximately 1.5-2.0 log units versus the unsubstituted parent 1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-51-5), which may enhance membrane permeability for intracellular kinase targets .

Solid-Phase Synthesis Library Production Physicochemical Property Optimization

Unambiguous Structural Identity via 1H NMR: The 2,5-Dimethylbenzyl and 3-Methylphenyl Resonance Signature

The target compound possesses a unique 1H NMR fingerprint that cleanly differentiates it from the 3-methylbenzyl analog and other regioisomers. In the analogous benzothieno[3,2-d]pyrimidine series, the 2,5-dimethylbenzyl group produces characteristic methyl singlets at delta 2.25-2.35 ppm integrating to 6H, while the 3-methylphenyl group yields a distinct singlet at delta 2.38-2.42 ppm integrating to 3H. Cross-referencing with SpectraBase entry for 3-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione confirms the diagnostic nature of these resonances [1]. This pattern definitively separates the compound from 1-(3-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which would show only a single methyl resonance for the N1 substituent.

Quality Control Structural Confirmation NMR Fingerprinting

Optimal Application Scenarios for Procuring 1-(2,5-Dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326848-63-8)


Kinase Inhibitor Hit-to-Lead Campaigns Requiring N1 Steric Variation

Programs targeting ATP-competitive kinases where the hydrophobic back pocket tolerates or prefers ortho-substituted benzyl groups should prioritize this compound. The 2,5-dimethylbenzyl group offers a steric profile not available in the more common 3-methylbenzyl or unsubstituted benzyl analogs, enabling exploration of selectivity determinants within kinase families such as PI3K or Tpl2 where related thieno[3,2-d]pyrimidines have shown activity . Procurement is recommended over simpler N1-substituted analogs when the SAR hypothesis explicitly involves di-ortho substitution on the N1 benzyl ring.

Solid-Phase Library Synthesis and Diversification Platforms

The compound's fully substituted core is compatible with solid-phase synthetic methods validated for trisubstituted thieno[3,2-d]pyrimidines, using BOP-mediated coupling and acid-labile AMEBA resin . This makes it suitable as a starting scaffold for parallel library production in academic or industrial screening centers. Users requiring a handle for further solid-phase derivatization should choose this compound over mono-substituted analogs (e.g., CAS 1255782-84-3) that lack the N1 benzyl attachment point.

Antimicrobial Screening Where N1-Benzyl Substitution Controls Potency

Based on class-level evidence showing that N1-benzyl versus N1-alkyl substitution dramatically alters activity against S. aureus and B. subtilis , this compound is suitable for antimicrobial screening panels focused on Gram-positive pathogens. The specific 2,5-dimethyl substitution may confer enhanced membrane permeability due to increased lipophilicity, a hypothesis testable in MIC assays where the compound can be benchmarked against the 3-methylbenzyl and unsubstituted benzyl analogs.

Reference Standard for Isomer Differentiation in Quality Control

When procuring multiple N1-benzyl regioisomers from screening libraries, this compound serves as a definitive reference standard for 1H NMR-based identity confirmation. Its two-methyl singlet signature (6H + 3H) unambiguously differentiates it from the 3-methylbenzyl and 4-methylbenzyl analogs, which each produce a single merged methyl resonance. QC laboratories should use this compound as a retention time and spectral marker when developing HPLC or NMR methods for thienopyrimidine screening libraries .

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